molecular formula C16H24N2O5S B2393948 N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide CAS No. 2194848-56-9

N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2393948
CAS No.: 2194848-56-9
M. Wt: 356.44
InChI Key: GUNAXWHWVFZDPS-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a sulfamoyl group, a cyclopentyl ring, and a hydroxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenylacetamide with a cyclopentylmethyl halide in the presence of a base to form the intermediate N-(4-aminophenyl)acetamide. This intermediate is then reacted with a sulfamoyl chloride derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular disorders.

    Industry: Utilized in the development of new materials and environmental applications.

Mechanism of Action

The mechanism of action of N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it has been shown to activate soluble guanylate cyclase, which plays a crucial role in the regulation of vascular tone and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-aminophenyl)acetamide: Used as an intermediate in the synthesis of various pharmaceuticals.

Uniqueness

N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features, such as the presence of a cyclopentyl ring and a hydroxyethoxy group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-13(20)18-14-4-6-15(7-5-14)24(21,22)17-12-16(23-11-10-19)8-2-3-9-16/h4-7,17,19H,2-3,8-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNAXWHWVFZDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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